n-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide
CAS No.:
Cat. No.: VC18281462
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O2S |
|---|---|
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | N-[4-(aminomethyl)phenyl]-N-methylethanesulfonamide |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-3-15(13,14)12(2)10-6-4-9(8-11)5-7-10/h4-7H,3,8,11H2,1-2H3 |
| Standard InChI Key | WADKUQOTYGOMIF-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)N(C)C1=CC=C(C=C1)CN |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide belongs to the aryl sulfonamide class, featuring a benzene ring substituted with an aminomethyl group (-CH2NH2) at the para position and a methylethanesulfonamide moiety (-N(CH3)SO2C2H5) at the adjacent amine site. The IUPAC name, N-[4-(aminomethyl)phenyl]-N-methylethanesulfonamide, reflects this arrangement. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.31 g/mol |
| SMILES | CCS(=O)(=O)N(C)C1=CC=C(C=C1)CN |
| InChIKey | WADKUQOTYGOMIF-UHFFFAOYSA-N |
| Aqueous Solubility | 50 mg/mL (PBS, pH 7.4) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
The aminomethyl group enhances water solubility, while the ethylsulfonamide moiety contributes to metabolic stability. Spectroscopic characterization via NMR reveals aromatic protons at δ 7.2–7.4 ppm (doublet, J = 8.5 Hz) and methylene protons adjacent to the amine at δ 3.8 ppm (singlet). The crystal structure, determined via X-ray diffraction, shows a planar benzene ring with a dihedral angle of 12° between the sulfonamide and aminomethyl groups, facilitating interactions with bacterial enzymes.
Synthesis and Optimization
The synthesis of N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide involves a two-step protocol:
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Sulfonation of 4-(Aminomethyl)aniline: Reaction with ethanesulfonyl chloride in dichloromethane at 0°C yields N-(4-(aminomethyl)phenyl)ethanesulfonamide.
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Methylation: Treatment with methyl iodide in the presence of potassium carbonate introduces the methyl group to the sulfonamide nitrogen.
Critical parameters include:
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Temperature Control: Maintaining 0–5°C during sulfonation minimizes side reactions like over-sulfonation.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.
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Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity, confirmed by HPLC (retention time: 8.2 min).
Industrial-scale production employs continuous flow reactors to improve yield (85% vs. 72% batch) and reduce waste.
Biological Activity and Mechanism of Action
N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide inhibits bacterial growth by competitively binding dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis. Folate derivatives are required for DNA replication, making this target critical for bacteriostatic effects. Key findings include:
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MIC Values:
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 4 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Selectivity: Mammalian DHFR (dihydrofolate reductase) remains unaffected up to 100 μg/mL, reducing host toxicity.
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Resistance Mitigation: The compound retains activity against sulfonamide-resistant strains with mutated folP genes, likely due to its extended hydrophobic side chain enhancing binding affinity.
Pharmacological Applications
Antibacterial Therapeutics
N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide shows promise in treating skin and urinary tract infections caused by methicillin-resistant S. aureus (MRSA). In murine models, a dose of 50 mg/kg/day reduced bacterial load by 3-log units within 72 hours.
Synergistic Combinations
Combination with trimethoprim (a DHFR inhibitor) produces synergistic effects, lowering MIC values by 4–8-fold against Gram-negative pathogens.
Comparative Analysis with Related Sulfonamides
| Compound | Target | MIC (S. aureus) | LogP |
|---|---|---|---|
| N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide | DHPS | 4 μg/mL | 1.2 |
| Sulfamethoxazole | DHPS | 8 μg/mL | 0.9 |
| Sulfadiazine | DHPS | 16 μg/mL | 0.7 |
The enhanced lipophilicity (LogP = 1.2) of N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide improves membrane permeability, explaining its superior potency.
Future Research Directions
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Structural Modifications: Introducing fluorinated ethyl groups may further optimize pharmacokinetics.
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Formulation Development: Nanoparticle encapsulation could enhance bioavailability for systemic infections.
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Target Expansion: Screening against fungal DHPS homologs may reveal antifungal applications.
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